molecular formula C25H26N2O3S B2805305 N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-85-7

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2805305
CAS No.: 863004-85-7
M. Wt: 434.55
InChI Key: HWXNVONTSGFZSS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazepine ring, and a butyl-substituted phenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepine ring. This can be achieved through the reaction of a 2-aminothiophenol derivative with a suitable diketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Attachment of the Butylphenyl Group: The final step involves the acylation of the intermediate compound with 4-butylphenyl acetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the thiazepine ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the thiazepine ring.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with variations in the substituents on the phenyl or furan rings.

    Thiazepine derivatives: Compounds with a thiazepine core but different substituents, which may exhibit different biological activities.

    Furan derivatives: Compounds with a furan ring and different functional groups, which may have distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-3-7-18-11-13-19(14-12-18)26-24(28)17-27-20-8-4-5-10-22(20)31-23(16-25(27)29)21-9-6-15-30-21/h4-6,8-15,23H,2-3,7,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXNVONTSGFZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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